Predicted Boiling Point Comparison: 4-Fluoro vs. 2-Fluoro Positional Isomer
N-(4-Fluorobenzyl)-3,4-dimethoxyaniline exhibits a SciFinder-predicted boiling point of 381.2 ± 42.0 °C (at 760 mmHg), which is approximately 3.7 °C higher than the 377.5 ± 42.0 °C predicted for its 2-fluorobenzyl positional isomer (CAS 1019543-39-5) . This difference, while modest, is consistent with the greater dipole moment of the para-fluoro arrangement reducing vapour pressure relative to the ortho-substituted analog . For purification by fractional distillation or for assessing thermal stability in reaction optimization, this differential is a practically measurable discriminator between the two isomers.
| Evidence Dimension | Predicted boiling point (SciFinder/ACD/Labs) |
|---|---|
| Target Compound Data | 381.2 ± 42.0 °C at 760 mmHg |
| Comparator Or Baseline | N-(2-Fluorobenzyl)-3,4-dimethoxyaniline (CAS 1019543-39-5): 377.5 ± 42.0 °C at 760 mmHg |
| Quantified Difference | Δ ≈ +3.7 °C (target higher) |
| Conditions | SciFinder/ACD predicted values; 760 mmHg; no experimental boiling point reported |
Why This Matters
A 3.7 °C boiling point difference provides a measurable, albeit narrow, window for isomer discrimination during distillation-based purification, reducing the risk of positional isomer cross-contamination in intermediate-grade material.
